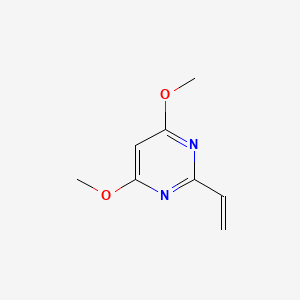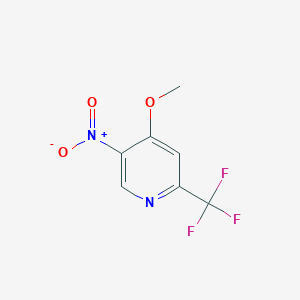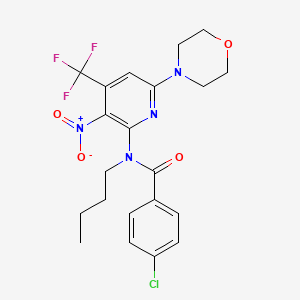![molecular formula C19H24F3N3 B1401737 [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-72-7](/img/structure/B1401737.png)
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
“[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C19H24F3N3 . It is also known by other names such as “6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” and "2-Pyridinamine, 6-[3-[(diethylamino)methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)-" .
Scientific Research Applications
Synthesis of Heterocyclic Derivatives:
- Novel pyridine derivatives with various heterocyclic rings, including imidiazolyl, pyrazolyl, and oxa/thiadiazolyl, were synthesized for their potential anticancer activity. These compounds demonstrated potent antitumor activity against liver, colon, and breast cancer cell lines, with certain derivatives showing higher activity than the standard drug, doxorubicin. The potency of these compounds is attributed to the base structure and the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).
Metal Ion Affinity and Fluorescence Properties:
- A study investigated derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinity and fluorescence properties. These derivatives enhanced solubility in organic and aqueous solvents and retained hydrophobic cavities within zinc complexes, potentially accommodating small molecules. The ligands displayed significant fluorescence changes upon binding with metal ions like Zn(2+) and Cu(2+), indicating potential applications in sensing and binding studies (Liang et al., 2009).
Organometallic Complexes:
- Organometallic complexes involving aminopyridines were explored, highlighting their unique coordination chemistry. The study emphasized alkylamine substituents leading to aminocarbene structures around central atoms and the complex behavior of aminomethylpyridine ligands, forming bis- and poly-chelates. These findings suggest diverse potential applications in catalysis and materials science (Sadimenko, 2011).
Antimicrobial and Antitumor Studies:
- Heterocyclic compounds containing thiocarbamidophenyl and dimethylpyridin were synthesized and displayed significant antimicrobial properties. This underlines their potential in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
properties
IUPAC Name |
6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-8-7-9-15(10-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWADZCOWGKDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)

![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)

